molecular formula C19H23N3O5S B5315673 N-(2,4-dimethoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide

N-(2,4-dimethoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide

Cat. No.: B5315673
M. Wt: 405.5 g/mol
InChI Key: KFOQHVFYUUWNLB-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a phenylsulfonyl group and a carboxamide group, along with a 2,4-dimethoxyphenyl moiety. Its unique structure allows it to participate in various chemical reactions and makes it a valuable molecule in medicinal chemistry and other fields.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-26-15-8-9-17(18(14-15)27-2)20-19(23)21-10-12-22(13-11-21)28(24,25)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOQHVFYUUWNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where piperazine reacts with phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 2,4-Dimethoxyphenyl Group: This step involves the reaction of the intermediate with 2,4-dimethoxybenzoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like chlorine or bromine for halogenation.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfides and other reduced forms.

    Substitution: Nitro or halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: Used as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide: shares similarities with other piperazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenylsulfonyl and 2,4-dimethoxyphenyl groups allows for unique interactions with biological targets, making it a valuable compound for research and development.

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